1,2-Dithiolane-3-carboxylic acid

Overview

Description

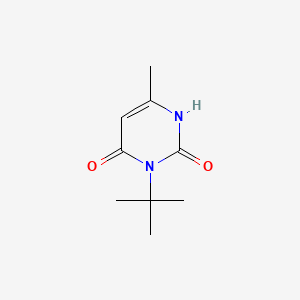

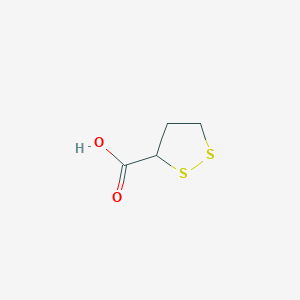

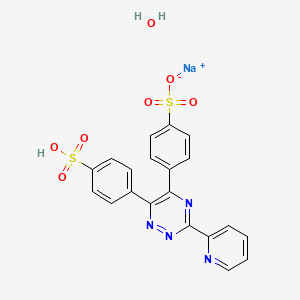

1,2-Dithiolane-3-carboxylic acid is a chemical compound with the molecular formula C4H6O2S2 . It is also known as tetranorlipoic acid and is used as a reactant in the preparation of prazosin-related derivatives as α1-adrenoreceptor antagonists and inhibitors of intracellular oxidative stress .

Synthesis Analysis

The synthesis of this compound involves the Passerini polymerization using naturally occurring α-lipoic acid as a raw material . This process yields polyamides with 1,2-dithiolane functional groups in a one-step reaction . The polyamide exhibits characteristics of an adaptable dynamically crosslinked network through reversible ring-opening reaction of 1,2-dithiolane .Molecular Structure Analysis

The molecule consists of a heterocyclic disulfide functional group (a 1,2-dithiolane) with a carboxylic acid side chain . The major contribution to the enhanced reactivity of 1,2-dithiolanes is given by the small dihedral angle around the S–S bond associated with the reduced size of the ring and by the consequent unfavorable interaction between the adjacent sulfur lone-pairs .Chemical Reactions Analysis

The reversible ring-opening polymerization (ROP) of 1,2-dithiolanes offers a versatile dynamic chemistry platform to design materials inherent in dynamic properties . Due to the dynamic covalent nature of disulfide bonds, the ROP of 1,2-dithiolanes can be triggered by several methodologies to control the architectures and self-assembly of the resulting polymers .Physical And Chemical Properties Analysis

This compound is a colorless solid with a density of 1.50 g cm^−3 . It has a melting point of 75.7 to 76.5 °C and a boiling point of 323.9 °C at 760mmHg .Scientific Research Applications

Peptide Chemistry Applications : 1,2-Dithiolanes are important in peptide chemistry due to their unique biological functions and chemical reactivity. A study focused on synthesizing a chemotactic tripeptide containing a 1,2-dithiolane ring system, exploring its conformation and bioactivity (Morera et al., 2002).

Chemical Properties and Synthesis : Research has been conducted on the synthesis and characterization of various 1,2-dithiolane analogs. These include efforts to understand their spectroscopic properties and chemical reactivity, which are relevant to the field of heterocyclic chemistry (Shih et al., 1974).

Natural Occurrence and Biocidal Properties : 1,2-Dithiolane derivatives are naturally occurring compounds, known for their biocidal properties. Asparagusic acid, a type of 1,2-dithiolane-4-carboxylic acid, is found in asparagus and is linked to the unique urine odor produced after consumption. This highlights its role in food chemistry and human metabolism (Mitchell, 2013).

Biochemical Applications : In biochemistry, 1,2-dithiolane derivatives have potential applications due to their chemical reactivity and ability to interact with biological systems. Their role in the synthesis of α-lipoic acid and other biochemical processes has been explored (Mitchell & Waring, 2014).

Food Chemistry and Metabolism : The presence of 1,2-dithiolane derivatives in certain foods and their metabolic implications have been a subject of study. For instance, the determination of lipoic acid (a type of 1,2-dithiolane) in chick livers and eggs during incubation has been investigated, highlighting its importance in nutritional biochemistry (Shih & Steinsberger, 1981).

Safety and Hazards

properties

IUPAC Name |

dithiolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2S2/c5-4(6)3-1-2-7-8-3/h3H,1-2H2,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMXLCRUTGTGGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6629-12-5 | |

| Record name | Tetranorlipoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetranorlipoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=185355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetranorlipoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6593518.png)

![(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6593535.png)

![Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-](/img/structure/B6593592.png)